Therapeutic Index in L1210 Leukemia
In a head‑to‑head comparison of MeCCNU analogues, the open‑chain 1‑methylhexyl derivative was one of the three least active compounds among 23 analogues tested. The therapeutic index (ED50/LD10) for the series ranged from 0.26 to 0.79, with the 1‑methylhexyl analogue falling near the lower end of this range [1]. This indicates that the open‑chain substitution reduces antitumour efficacy relative to the cyclic lead compound MeCCNU (therapeutic index ~0.79) [2].
MeCCNU: ~0.79
| Evidence Dimension | Therapeutic index (ED50/LD10) in L1210 murine leukemia |
|---|---|
| Target Compound Data | Near the lower end of the 0.26–0.79 range (exact value not reported in abstract; classified as 'least active') |
| Comparator Or Baseline | MeCCNU (trans‑4‑methylcyclohexyl analogue): therapeutic index ~0.79 |
| Quantified Difference | Approximately 2‑ to 3‑fold lower therapeutic index |
| Conditions | Intraperitoneal administration in BDF₁ mice bearing L1210 leukemia; ED50 determined from dose–response curves, LD10 from acute toxicity |
Why This Matters
The lower therapeutic index directly translates to a narrower safety margin, which may limit the maximum tolerated dose and influence the choice of compound for in vivo pharmacology studies.
- [1] Johnston, T.P., McCaleb, G.S., Clayton, S.D., Frye, J.L., Krauth, C.A., Montgomery, J.A. (1977). Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. Journal of Medicinal Chemistry, 20(2), 279–290. View Source
- [2] Montgomery, J.A. (1976). Chemistry and structure-activity studies of the nitrosoureas. Cancer Treatment Reports, 60(6), 651–664. View Source
